molecular formula C6H2Br2N2 B2707676 2,3-Dibromoisonicotinonitrile CAS No. 1399482-25-7

2,3-Dibromoisonicotinonitrile

Cat. No. B2707676
CAS RN: 1399482-25-7
M. Wt: 261.904
InChI Key: BABAKAQVNYTMFS-UHFFFAOYSA-N
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Description

2,3-Dibromoisonicotinonitrile is a chemical compound with the molecular formula C6H2Br2N2 . It has an average mass of 261.901 Da and a monoisotopic mass of 259.858459 Da .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromoisonicotinonitrile consists of carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms . The exact structure would require more detailed information or a structural analysis tool.

Scientific Research Applications

Safety and Hazards

The safety data sheet for a related compound, 2,3-Dibromo-N-methylmaleimide, indicates that it is harmful if swallowed and advises against eating, drinking, or smoking when using the product . It’s reasonable to assume that 2,3-Dibromoisonicotinonitrile may have similar hazards, but specific information would require a detailed safety data sheet.

Future Directions

While specific future directions for 2,3-Dibromoisonicotinonitrile are not available, there is a general trend towards green methodologies in chemical synthesis . This could potentially involve the development of environmentally friendly processes for synthesizing compounds like 2,3-Dibromoisonicotinonitrile.

properties

IUPAC Name

2,3-dibromopyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABAKAQVNYTMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromoisonicotinonitrile

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